molecular formula C9H7NS B14658198 2H-4,7-Methanocyclohepta[d][1,3]thiazole CAS No. 42858-03-7

2H-4,7-Methanocyclohepta[d][1,3]thiazole

Cat. No.: B14658198
CAS No.: 42858-03-7
M. Wt: 161.23 g/mol
InChI Key: XBZLBJCJNRRPKK-UHFFFAOYSA-N
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Description

2H-4,7-Methanocyclohepta[d][1,3]thiazole is a bicyclic heterocyclic compound featuring a fused cycloheptane ring system with a methano bridge (CH₂) and a 1,3-thiazole moiety. The 1,3-thiazole core consists of a five-membered ring containing sulfur at position 1 and nitrogen at position 2. The methano bridge introduces steric constraints and electronic effects, distinguishing it from simpler monocyclic thiazoles.

Properties

CAS No.

42858-03-7

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

IUPAC Name

5-thia-3-azatricyclo[6.2.1.02,6]undeca-1(10),2,6,8-tetraene

InChI

InChI=1S/C9H7NS/c1-2-7-3-6(1)4-8-9(7)10-5-11-8/h1-2,4H,3,5H2

InChI Key

XBZLBJCJNRRPKK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=C1C3=NCSC3=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-4,7-Methanocyclohepta[d][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-haloketones, which leads to the formation of the thiazole ring . The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of 2H-4,7-Methanocyclohepta[d][1,3]thiazole may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-4,7-Methanocyclohepta[d][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

2H-4,7-Methanocyclohepta[d][1,3]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-4,7-Methanocyclohepta[d][1,3]thiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound’s aromaticity and electronic properties allow it to participate in electron transfer reactions, influencing cellular pathways .

Comparison with Similar Compounds

Monocyclic 1,3-Thiazole Derivatives

The 1,3-thiazole scaffold is a cornerstone of medicinal chemistry, exemplified by its presence in anti-inflammatory agents (e.g., thiazole-5-ylacetic acid derivatives), antihistamines, and antitumor compounds . Key distinctions between 2H-4,7-Methanocyclohepta[d][1,3]thiazole and monocyclic analogues include:

Property 2H-4,7-Methanocyclohepta[d][1,3]thiazole Monocyclic 1,3-Thiazoles
Ring System Bicyclic (cycloheptane + thiazole) Monocyclic
Steric Effects High (due to methano bridge) Variable (dependent on substituents)
Electronic Effects Methano bridge may alter π-conjugation Substituents dictate electronic properties
Bioactivity Underexplored Well-documented (e.g., antitumor, antiviral)

For example, in BCATm inhibitors, 2-thiophene and 3-thiophene analogues exhibited potent enzymatic activity, whereas thiazole derivatives (e.g., 8h, 8i) showed reduced potency, highlighting the sensitivity of biological activity to heterocycle substitution .

Bicyclic and Bridged Thiazoles

Bicyclic thiazoles, such as benzothiazoles, are known for enhanced metabolic stability and binding affinity compared to monocyclic counterparts. However, 2H-4,7-Methanocyclohepta[d][1,3]thiazole’s seven-membered ring introduces unique conformational dynamics. For instance:

  • Benzothiazoles : Feature a fused benzene-thiazole system, offering planar rigidity. These are widely used in antitumor agents (e.g., Frentizole derivatives) .
  • Similar bridged systems in CPC subclass C07D 277/50 emphasize nitrogen-heteroatom bonding for enhanced stability .

Isothiazole (1,2-Thiazole) vs. 1,3-Thiazole Derivatives

Isothiazoles, positional isomers of thiazoles with nitrogen at position 2 and sulfur at position 1, exhibit distinct electronic properties. For example:

  • Electronic Density : 1,3-Thiazoles have higher electron density at sulfur, influencing redox activity and metal coordination (e.g., in antitumor metal complexes) .
  • Bioactivity : Isothiazoles are less common in pharmaceuticals but show promise in protease inhibition and antiviral applications, whereas 1,3-thiazoles dominate in anti-inflammatory and antimicrobial roles .

The methano bridge in 2H-4,7-Methanocyclohepta[d][1,3]thiazole may further modulate these electronic effects, though experimental validation is needed.

Substituent Effects and Configuration

Substituent positioning profoundly impacts activity. In BCATm inhibitors, cis-1,3-cyclohexyldiamine configurations were critical for potency, whereas trans-configurations led to inactivity . Similarly, 2H-4,7-Methanocyclohepta[d][1,3]thiazole’s methano bridge imposes a fixed spatial arrangement, which could enhance selectivity for target proteins.

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